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molecular formula C25H29ClN2O2 B8736545 2-(4-Diphenylmethylpiperazinyl)-1-(4-hydroxyphenyl)ethanol monohydrochloride CAS No. 87429-91-2

2-(4-Diphenylmethylpiperazinyl)-1-(4-hydroxyphenyl)ethanol monohydrochloride

Cat. No. B8736545
M. Wt: 425.0 g/mol
InChI Key: BUEXZAJNBMXGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04528194

Procedure details

To 112 ml of 1N hydrochloric acid was added 21.8 g (56.2 mmol) of 2-(4-diphenylmethylpiperazinyl)-1-(4-hydroxyphenyl)ethanol. The mixture was vigorously stirred at room temperature for 2 hours, and the resultant white solid was collected by filtration and washed with water. The white solid was then suspended in 80 ml of water and stirred with heating at 75° to 80° C. for 40 minutes. Suspended white crystals were collected by hot filtration, washed with water and then dried to give 22.0 g of 2-(4-diphenylmethylpiperazinyl)-1-(4-hydroxyphenyl)ethanol. monohydrochloride (yield: 92%).
Quantity
112 mL
Type
reactant
Reaction Step One
Name
2-(4-diphenylmethylpiperazinyl)-1-(4-hydroxyphenyl)ethanol
Quantity
21.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]1([CH:8]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[N:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH:16]([C:18]3[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=3)[OH:17])[CH2:11][CH2:10]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>>[ClH:1].[C:25]1([CH:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]2[CH2:10][CH2:11][N:12]([CH2:15][CH:16]([C:18]3[CH:19]=[CH:20][C:21]([OH:24])=[CH:22][CH:23]=3)[OH:17])[CH2:13][CH2:14]2)[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:2.3|

Inputs

Step One
Name
Quantity
112 mL
Type
reactant
Smiles
Cl
Name
2-(4-diphenylmethylpiperazinyl)-1-(4-hydroxyphenyl)ethanol
Quantity
21.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CCN(CC1)CC(O)C1=CC=C(C=C1)O)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resultant white solid was collected by filtration
WASH
Type
WASH
Details
washed with water
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating at 75° to 80° C. for 40 minutes
Duration
40 min
FILTRATION
Type
FILTRATION
Details
were collected by hot filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C(N1CCN(CC1)CC(O)C1=CC=C(C=C1)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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